N-tert-butyl-2,4,4-trimethylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2,4,4-trimethylpentan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a highly branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2,4,4-trimethylpentan-2-amine can be achieved through several methods. One common approach involves the alkylation of a primary amine with a suitable alkyl halide. For instance, the reaction of tert-butylamine with 2,4,4-trimethylpentan-2-yl chloride under basic conditions can yield the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2,4,4-trimethylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the amine to its corresponding amine hydrides.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Amine oxides or nitroso compounds.
Reduction: Amine hydrides.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-tert-butyl-2,4,4-trimethylpentan-2-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amines.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2,4,4-trimethylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-methoxypyridin-3-amine
- N-tert-butyl-2-methylaniline
- 4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline
Uniqueness
N-tert-butyl-2,4,4-trimethylpentan-2-amine is unique due to its highly branched structure and the presence of a tert-butyl group. This structural feature imparts steric hindrance, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H27N |
---|---|
Molecular Weight |
185.35 g/mol |
IUPAC Name |
N-tert-butyl-2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C12H27N/c1-10(2,3)9-12(7,8)13-11(4,5)6/h13H,9H2,1-8H3 |
InChI Key |
FXNCAONEDWZRPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.